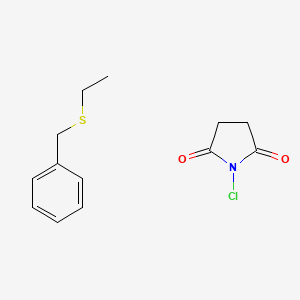![molecular formula C18H15N4NaO5S B14463822 1-Naphthalenesulfonic acid, 3-[[4-(acetylamino)phenyl]azo]-4-amino-5-hydroxy-, monosodium salt CAS No. 69847-52-5](/img/structure/B14463822.png)
1-Naphthalenesulfonic acid, 3-[[4-(acetylamino)phenyl]azo]-4-amino-5-hydroxy-, monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthalenesulfonic acid, 3-[[4-(acetylamino)phenyl]azo]-4-amino-5-hydroxy-, monosodium salt is a complex organic compound known for its vibrant color and extensive use in various industrial applications. This compound is part of the azo dye family, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. It is commonly used in the textile industry for dyeing fabrics and in the production of pigments.
Métodos De Preparación
The synthesis of 1-Naphthalenesulfonic acid, 3-[[4-(acetylamino)phenyl]azo]-4-amino-5-hydroxy-, monosodium salt involves several steps:
Diazotization: The process begins with the diazotization of 4-acetylaminobenzenesulfonic acid. This involves treating the compound with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with 4-amino-5-hydroxy-1-naphthalenesulfonic acid under alkaline conditions to form the azo compound.
Neutralization: The final step involves neutralizing the product with sodium hydroxide to obtain the monosodium salt form.
Industrial production methods typically involve large-scale batch processes with stringent control over reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Naphthalenesulfonic acid, 3-[[4-(acetylamino)phenyl]azo]-4-amino-5-hydroxy-, monosodium salt undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the cleavage of the azo bond and formation of corresponding sulfonic acids.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite, resulting in the formation of aromatic amines.
Substitution: The sulfonic acid group can undergo substitution reactions, particularly sulfonation and nitration, under appropriate conditions.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, sodium hydroxide, potassium permanganate, and sodium dithionite. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Naphthalenesulfonic acid, 3-[[4-(acetylamino)phenyl]azo]-4-amino-5-hydroxy-, monosodium salt has several scientific research applications:
Chemistry: It is used as a model compound in studies of azo dye chemistry and photochemistry.
Biology: The compound is used in biological staining techniques to visualize cellular components.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is widely used in the textile industry for dyeing fabrics and in the production of pigments for paints and coatings.
Mecanismo De Acción
The mechanism of action of 1-Naphthalenesulfonic acid, 3-[[4-(acetylamino)phenyl]azo]-4-amino-5-hydroxy-, monosodium salt involves its interaction with molecular targets through the azo group. The compound can undergo photochemical reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The sulfonic acid group enhances its solubility in water, facilitating its use in aqueous environments.
Comparación Con Compuestos Similares
Similar compounds include other azo dyes such as:
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: Used in histology for staining tissues.
Acid Orange 7: Commonly used in textile dyeing.
Compared to these compounds, 1-Naphthalenesulfonic acid, 3-[[4-(acetylamino)phenyl]azo]-4-amino-5-hydroxy-, monosodium salt is unique due to its specific structural features, such as the presence of both acetylamino and sulfonic acid groups, which confer distinct chemical properties and applications.
Propiedades
Número CAS |
69847-52-5 |
|---|---|
Fórmula molecular |
C18H15N4NaO5S |
Peso molecular |
422.4 g/mol |
Nombre IUPAC |
sodium;6-[(4-acetamidophenyl)diazenyl]-5-amino-4-hydroxynaphthalene-1-sulfonate |
InChI |
InChI=1S/C18H16N4O5S.Na/c1-10(23)20-11-2-4-12(5-3-11)21-22-14-7-6-13-16(28(25,26)27)9-8-15(24)17(13)18(14)19;/h2-9,24H,19H2,1H3,(H,20,23)(H,25,26,27);/q;+1/p-1 |
Clave InChI |
NPNLKSKFUCZGKO-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)N=NC2=C(C3=C(C=CC(=C3C=C2)S(=O)(=O)[O-])O)N.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Dodecyl-N-{3-[(E)-(hydrazinylmethylidene)amino]propyl}guanidine](/img/structure/B14463740.png)

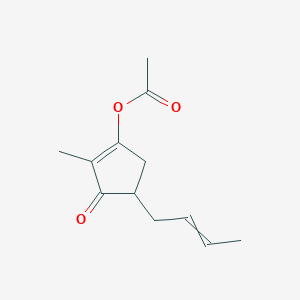
![Oxo(diphenyl)[1-(phenylsulfanyl)ethyl]-lambda~5~-phosphane](/img/structure/B14463748.png)
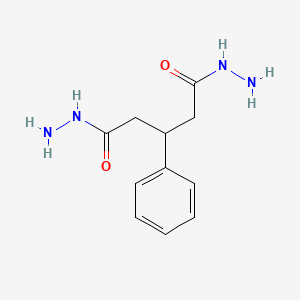
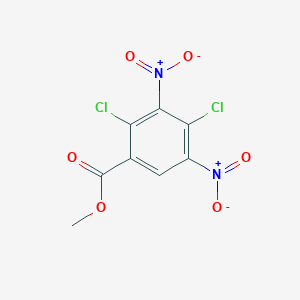
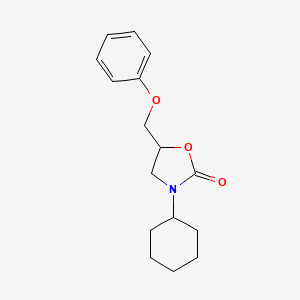


![2',4',6'-Trimethyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14463804.png)
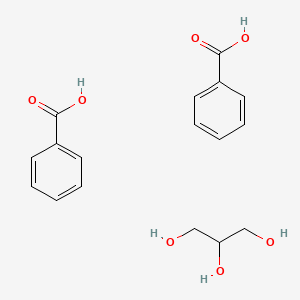
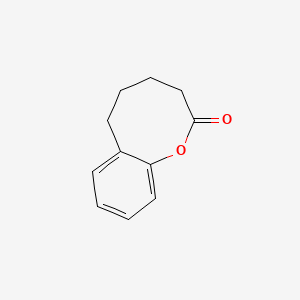
![Benzene-1,3-dicarboxylic acid;hexanedioic acid;2-(2-hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14463807.png)
